Cas no 37672-04-1 (2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol)

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol is a quinoline-derived compound featuring both amino and phenolic functional groups, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. Its structural framework, incorporating a chloroquinoline moiety, suggests potential applications in the development of antimalarial or antimicrobial agents. The presence of the aminomethyl group enhances its reactivity, facilitating further derivatization for targeted drug design. This compound exhibits favorable solubility properties in polar solvents, aiding its utility in synthetic workflows. Its well-defined molecular architecture and stability under standard conditions make it a reliable candidate for exploratory studies in bioactive molecule synthesis.
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol structure
37672-04-1 structure
商品名:2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
CAS番号:37672-04-1
MF:C16H14N3OCl
メガワット:299.75486
CID:319496
PubChem ID:181536

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
    • N-DESETHYL AMODIAQUINE
    • N-DIDESETHYLAMODIAQUINE
    • Phenol,2-(aminomethyl)-4-[(7-chloro-4-quinolinyl)amino]-
    • 2-[(Ethylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol
    • 2-aminomethyl-4-(7-chloro-quinolin-4-ylamino)-phenol
    • AC1L497N
    • bidesethyl amodiaquine
    • CHEBI:576316
    • desethylamodiaquine
    • Phenol, 2-(aminomethyl)-4-((7-chloro-4-quinolinyl)amino)-
    • DTXSID00191088
    • CHEMBL1631
    • SB69953
    • Phenol,2-(aMinoMethyl)-4-((7-chloro-4-quinolinyl)aMino)-
    • 2-(aminomethyl)-4-[(7-chloroquinolin-4-yl)amino]phenol
    • 37672-04-1
    • ;2-[(Ethylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol
    • 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol Hydrochloride Salt
    • インチ: InChI=1S/C16H14ClN3O/c17-11-1-3-13-14(5-6-19-15(13)8-11)20-12-2-4-16(21)10(7-12)9-18/h1-8,21H,9,18H2,(H,19,20)
    • InChIKey: AVPAYZANVNXCCK-UHFFFAOYSA-N
    • ほほえんだ: NCC1C=C(NC2C3C(=CC(Cl)=CC=3)N=CC=2)C=CC=1O

計算された属性

  • せいみつぶんしりょう: 299.08272
  • どういたいしつりょう: 299.083
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 71.2A^2

じっけんとくせい

  • 密度みつど: 1.406±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 325°C(ぶんかい)
  • ふってん: 481°C at 760 mmHg
  • フラッシュポイント: 244.7°C
  • 屈折率: 1.749
  • ようかいど: ほとんど溶けない(0.099 g/l)(25ºC)、
  • PSA: 71.17

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AF56469-25mg
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
37672-04-1 98%
25mg
$372.00 2024-04-20
Chemenu
CM146305-1g
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
37672-04-1 95%
1g
$*** 2023-05-30
A2B Chem LLC
AF56469-100mg
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
37672-04-1 98%
100mg
$1244.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-480105-25mg
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol,
37672-04-1
25mg
¥2858.00 2023-09-05
Chemenu
CM146305-1g
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
37672-04-1 95%
1g
$608 2021-08-05
SHENG KE LU SI SHENG WU JI SHU
sc-480105-25 mg
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol,
37672-04-1
25mg
¥2,858.00 2023-07-11
Alichem
A189007582-1g
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
37672-04-1 95%
1g
$715.00 2023-09-02
A2B Chem LLC
AF56469-500mg
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
37672-04-1
500mg
$4065.00 2023-12-30
A2B Chem LLC
AF56469-5mg
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
37672-04-1 98%
5mg
$124.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734786-1g
2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
37672-04-1 98%
1g
¥6919.00 2024-05-16

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol 関連文献

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenolに関する追加情報

Comprehensive Overview of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (CAS No. 37672-04-1)

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (CAS No. 37672-04-1) is a specialized chemical compound with significant relevance in pharmaceutical and biochemical research. This compound, characterized by its unique quinoline and phenol structural motifs, has garnered attention for its potential applications in medicinal chemistry and drug development. Researchers and industry professionals frequently search for this compound due to its intriguing properties and versatility in synthetic pathways.

The molecular structure of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol combines a 7-chloroquinoline moiety with an aminomethylphenol group, contributing to its distinct chemical behavior. This structural combination is often explored in the context of antimalarial drug research, as quinoline derivatives are known for their biological activity. The presence of the chloro and amino functional groups further enhances its reactivity, making it a valuable intermediate in organic synthesis.

In recent years, the demand for 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol has increased, particularly in academic and industrial laboratories focusing on drug discovery and mechanistic studies. Its CAS No. 37672-04-1 serves as a critical identifier for procurement and regulatory compliance. The compound's solubility, stability, and reactivity profile make it suitable for various experimental conditions, including high-throughput screening and structure-activity relationship (SAR) studies.

One of the trending topics associated with this compound is its potential role in addressing antimicrobial resistance (AMR). Given the global health challenge posed by AMR, researchers are actively investigating novel quinoline-based compounds like 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol for their efficacy against resistant strains. This aligns with the growing interest in next-generation therapeutics and targeted drug design, which are frequently searched terms in scientific databases.

From a synthetic chemistry perspective, 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol offers opportunities for catalyst development and green chemistry applications. The compound's functional groups allow for selective modifications, enabling the creation of diverse derivatives with tailored properties. This aspect is particularly relevant in the context of sustainable chemistry, a hot topic in both academic and industrial research.

Market dynamics for 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol reflect its niche yet growing demand. Suppliers and manufacturers often highlight its high purity and custom synthesis capabilities to cater to research needs. The compound's applications extend to fluorescence labeling and bioconjugation, areas that are gaining traction in diagnostics and imaging technologies.

In summary, 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (CAS No. 37672-04-1) stands out as a versatile and research-driven compound. Its structural features, combined with its potential in drug development and antimicrobial research, make it a subject of ongoing scientific inquiry. As the fields of medicinal chemistry and biotechnology continue to evolve, this compound is likely to remain a key player in innovative research endeavors.

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